(2S)-2-azido-3-phenylpropanoic acid
Overview
Description
(2S)-2-Azido-3-phenylpropanoic acid: is a chemical compound with the molecular formula C9H9N3O2 . It is a derivative of phenylpropanoic acid with an azido group (-N3) attached to the second carbon atom. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylalanine or its derivatives.
Azidation Reaction: The amino group of phenylalanine is converted to an azido group using reagents like azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Resolution of Stereoisomers: The resulting mixture of stereoisomers is resolved using chiral chromatography to obtain the (2S)-enantiomer.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using the above-mentioned synthetic routes.
Purification: The product is purified using crystallization or chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
(2S)-2-Azido-3-phenylpropanoic acid: undergoes various types of chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) .
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions with various nucleophiles.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: SnCl2, NaBH4, methanol (MeOH), room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Heterocyclic Compounds: Cyclization reactions produce various heterocyclic compounds.
Scientific Research Applications
(2S)-2-Azido-3-phenylpropanoic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
(2S)-2-Azido-3-phenylpropanoic acid: is compared with similar compounds such as 3-azidopropanoic acid and 2-azidophenylacetic acid . Its uniqueness lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity.
Comparison with Similar Compounds
3-Azidopropanoic Acid: Lacks the phenyl group, resulting in different reactivity.
2-Azidophenylacetic Acid: Similar structure but with an additional carboxyl group.
(2S)-2-azido-3-phenylpropanoic acid
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Properties
IUPAC Name |
(2S)-2-azido-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYSVZHVRAXAV-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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